molecular formula C12H12FN3O B4288402 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine

5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine

Cat. No. B4288402
M. Wt: 233.24 g/mol
InChI Key: LPLJIZXIIJLWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Mechanism of Action

5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine binds to the active site of BTK and inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the development and survival of B-cells. Inhibition of BTK leads to decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines that support the tumor microenvironment.
Biochemical and Physiological Effects:
5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine has been shown to have selective activity against BTK, with minimal activity against other kinases. This selectivity reduces the potential for off-target effects and toxicity. 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

The advantages of using 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine in lab experiments include its potent and selective inhibition of BTK, its ability to enhance the activity of other anticancer agents, and its good pharmacokinetic properties. The limitations of using 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine include the need for further studies to determine its optimal dosing and scheduling, as well as its potential for drug resistance.

Future Directions

For research on 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine include the evaluation of its efficacy in clinical trials, both as a single agent and in combination with other anticancer agents. Further studies are also needed to determine the optimal dosing and scheduling of 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine, as well as its potential for drug resistance. In addition, the development of biomarkers to predict response to 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine and the identification of potential resistance mechanisms will be important areas of future research. Finally, the potential use of 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia, should be explored.

Scientific Research Applications

5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine has potent antitumor activity in mouse models of CLL and NHL. 5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine has also been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab.

properties

IUPAC Name

5-fluoro-2-(3-methoxyphenyl)-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-14-12-10(13)7-15-11(16-12)8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLJIZXIIJLWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1F)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
5-fluoro-2-(3-methoxyphenyl)-N-methyl-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.